1-[6-(acetyloxy)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]-2-(methanesulfonyloxy)ethyl acetate
Description
This compound is a complex carbohydrate derivative featuring a fused tetrahydrofurodioxolane core with acetyloxy and methanesulfonyloxy (mesyl) substituents. The acetyloxy groups enhance lipophilicity, while the mesyl group acts as a polar leaving group, making it reactive in nucleophilic substitution reactions.
Properties
IUPAC Name |
[5-(1-acetyloxy-2-methylsulfonyloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O10S/c1-7(15)20-9(6-19-25(5,17)18)10-11(21-8(2)16)12-13(22-10)24-14(3,4)23-12/h9-13H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACYQHCHYHMTIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2C(OC1C(COS(=O)(=O)C)OC(=O)C)OC(O2)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(acetyloxy)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]-2-(methanesulfonyloxy)ethyl acetate involves multiple steps. The starting materials typically include acetic acid derivatives and other organic reagents. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis at both acetyloxy and methanesulfonyloxy groups under controlled conditions:
-
Mechanism : Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Basic hydrolysis involves deprotonation of water to form a tetrahedral intermediate.
-
Structural impact : Hydrolysis removes protective acetyl and mesyl groups, generating polyol intermediates critical for further functionalization .
Nucleophilic Substitution
The methanesulfonyloxy (mesyl) group acts as a superior leaving group, enabling SN2 reactions:
-
Kinetics : Reactions follow second-order kinetics, with rate constants dependent on solvent polarity and
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds derived from furodioxole structures. For instance, derivatives have shown significant antitumor activity against various cancer cell lines. The National Cancer Institute (NCI) protocols have been utilized to assess the efficacy of these compounds, revealing promising results with mean growth inhibition values indicating potent cytotoxic effects against human tumor cells .
Antimicrobial Properties
Compounds with similar structural motifs have demonstrated antimicrobial activities. Research indicates that modifications to the furodioxole structure can enhance its effectiveness against bacterial and fungal strains. This suggests that the compound may serve as a lead structure for developing new antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory potential of related compounds has been documented in various studies. These compounds inhibit pro-inflammatory cytokines and enzymes, suggesting that the compound could be explored for therapeutic applications in inflammatory diseases .
Synthesis Pathways
The synthesis of 1-[6-(acetyloxy)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]-2-(methanesulfonyloxy)ethyl acetate can be achieved through several synthetic routes involving:
- Cyclocondensation Reactions : Utilizing starting materials such as acetyloxy derivatives and methanesulfonyl chlorides.
- Functional Group Modifications : Allowing for the introduction of various substituents to enhance biological activity.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| NCI Antitumor Assay | Showed significant growth inhibition in cancer cell lines | Potential development of anticancer therapies |
| Antimicrobial Testing | Effective against multiple bacterial strains | Possible lead for new antibiotics |
| Inflammatory Response Study | Reduced levels of inflammatory markers | Could be used in treating chronic inflammatory conditions |
Mechanism of Action
The mechanism of action of 1-[6-(acetyloxy)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]-2-(methanesulfonyloxy)ethyl acetate involves its interaction with specific molecular targets. These interactions can lead to changes in biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds share structural motifs (e.g., fused furodioxolane rings, acetyloxy/mesyl groups) but differ in substituents, stereochemistry, and reactivity:
Table 1: Structural and Functional Comparison
Reactivity and Functional Group Analysis
- Methanesulfonyloxy Group : The target compound’s mesyl group (‑OSO₂CH₃) is a superior leaving group compared to hydroxyl () or methoxy () substituents, enabling efficient nucleophilic substitution reactions. This contrasts with the dimethylhydrazone derivative in , where a protected aldehyde is stabilized against nucleophilic attack .
- Acetyloxy Groups : Shared with compounds in , and 10, these groups improve solubility in organic solvents but may require deprotection for further functionalization .
- Ring System Differences : The [2,3-d] fused ring in the target compound (vs. [3,4-d] in ) likely alters steric hindrance and electronic effects, influencing reaction pathways .
Biological Activity
1-[6-(acetyloxy)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]-2-(methanesulfonyloxy)ethyl acetate is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a tetrahydrofurodioxole moiety and methanesulfonyloxy group. Its molecular formula is C₁₄H₁₈O₇S, indicating the presence of multiple functional groups that may contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, studies on related furo[2,3-d]dioxole derivatives have shown significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) for these compounds has been reported to be comparable to conventional antibiotics like ciprofloxacin .
Anti-inflammatory Effects
In vitro studies have demonstrated that derivatives of this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases .
Antioxidant Activity
The antioxidant capacity of similar compounds has been evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. Results indicated that these compounds can scavenge free radicals effectively, which may contribute to their protective effects against oxidative stress-related diseases .
The biological activities of this compound may involve several mechanisms:
- Enzyme Inhibition : The methanesulfonyloxy group may interact with key enzymes involved in inflammatory pathways.
- Cell Signaling Modulation : The compound may affect signaling pathways related to cell adhesion and migration, impacting processes like inflammation and infection response.
- Free Radical Scavenging : The presence of hydroxyl groups in the structure likely contributes to its ability to neutralize free radicals.
Case Studies
A notable study evaluated the effects of a similar furodioxole derivative on a model of acute inflammation in mice. The compound significantly reduced paw edema induced by carrageenan injection compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated animals .
Data Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
